



Application Notes: Inducing Plant Defense Gene Expression with flg22Pst

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Compound of Interest		
Compound Name:	flg22Pst	
Cat. No.:	B15562823	Get Quote

Introduction

Flg22, a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, is a potent Pathogen-Associated Molecular Pattern (PAMP) that elicits a strong innate immune response in many plant species.[1][2] The superscript "Pst" specifies its origin from the plant pathogen Pseudomonas syringae pv. tomato. Upon recognition, **flg22Pst** triggers a cascade of downstream signaling events, culminating in the transcriptional reprogramming of the plant cell to mount a defense response.[2][3] This response, known as PAMP-Triggered Immunity (PTI), involves the activation of mitogen-activated protein kinases (MAPKs), production of reactive oxygen species (ROS), and large-scale changes in gene expression.[4] Researchers utilize synthetic **flg22Pst** peptide to precisely study the molecular mechanisms of plant immunity, screen for genetic components of the defense pathway, and evaluate the efficacy of potential resistance-enhancing compounds.

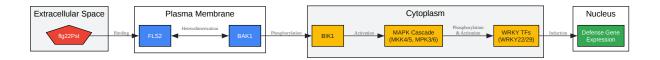
Mechanism of Action: The FLS2 Signaling Pathway

The perception of **flg22Pst** at the cell surface is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). The binding of flg22 induces the heterodimerization of FLS2 with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1). This association leads to a series of trans-phosphorylation events between the kinase domains of FLS2 and BAK1, activating the receptor complex.

The activated FLS2-BAK1 complex then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as BOTRYTIS-INDUCED KINASE 1 (BIK1). Phosphorylated BIK1



dissociates from the receptor complex and initiates a cytoplasmic signaling cascade. This cascade includes the activation of a MAPK cascade, which typically involves MAPKKK, MKK4/MKK5, and MPK3/MPK6. These activated MAPKs then move into the nucleus to phosphorylate and activate transcription factors, such as those from the WRKY family (e.g., WRKY22 and WRKY29). These transcription factors bind to specific promoter elements (Wboxes) of defense-related genes, leading to their rapid and robust expression.



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Caption: Simplified flg22 signaling pathway leading to defense gene expression.

Quantitative Data on flg22-Induced Gene Expression

Treatment of Arabidopsis thaliana with flg22 leads to significant changes in the transcriptome. Many genes, termed FLARE (Flagellin Rapidly Elicited) genes, are induced within 30 to 60 minutes of exposure. Below is a summary of representative defense marker genes and their typical induction levels following flg22 treatment.



Gene Marker	Function <i>l</i> Pathway	Time Point	Fold Induction (Approx.)	Reference
WRKY22	Transcription Factor	30 min	5 - 15	_
WRKY29	Transcription Factor	30 min	10 - 25	
FRK1	MAPK Substrate	60 min	50 - 150	_
ICS1	Salicylic Acid Biosynthesis	2 hours	3 - 8	_
PR1	Pathogenesis- Related Protein	8-24 hours	10 - 40	_

Note: Fold induction can vary based on experimental conditions, plant age, and tissue type.

Protocols

Protocol 1: Induction of Defense Genes in Arabidopsis thaliana Seedlings

This protocol describes a standard method for treating liquid-grown seedlings with flg22 and harvesting tissue for subsequent RNA extraction and gene expression analysis.

Materials:

- Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
- · Murashige and Skoog (MS) liquid medium
- 12-well sterile culture plates
- Synthetic flg22 peptide (stock solution at 1 mM in sterile water)
- Sterile water
- Liquid nitrogen



Forceps

Procedure:

- Seedling Growth: Sterilize Arabidopsis seeds and germinate them in a 12-well plate containing 2 mL of sterile MS liquid medium per well. Grow seedlings for 10-14 days under a 16-hour light/8-hour dark cycle.
- Elicitor Preparation: Prepare a 1 μM flg22 working solution by diluting the 1 mM stock solution in sterile water. For a mock control, use sterile water.
- Treatment: Gently remove the growth medium from each well. Add 2 mL of the 1 μM flg22 solution to the treatment wells and 2 mL of sterile water to the control wells.
- Incubation: Return the plates to the growth chamber and incubate for the desired time points (e.g., 30 min, 1 hour, 3 hours). A 1-hour time point is often sufficient to see robust induction of early defense genes.
- Harvesting: At each time point, carefully remove the seedlings from the wells using forceps. Blot them dry on a paper towel to remove excess liquid.
- Sample Freezing: Immediately flash-freeze the harvested tissue in liquid nitrogen to halt biological activity.
- Storage: Store the frozen samples at -80°C until ready for RNA extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol outlines the steps for analyzing the expression of target defense genes from the harvested tissue.

Materials:

- Frozen plant tissue from Protocol 1
- RNA extraction kit (plant-specific)



- DNase I
- cDNA synthesis kit
- SYBR Green or other fluorescent qPCR master mix
- Gene-specific primers (forward and reverse) for target and reference genes
- qPCR instrument

Procedure:

- RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
- qPCR Reaction Setup: Prepare the qPCR reactions in a 20 μL volume as follows:
 - 10 μL of 2x SYBR Green Master Mix
 - 0.5 μL of Forward Primer (10 μΜ)
 - 0.5 μL of Reverse Primer (10 μΜ)
 - 2 μL of diluted cDNA (e.g., 1:20 dilution)
 - 7 μL of nuclease-free water
- qPCR Program: Run the reactions on a qPCR instrument using a standard thermal cycling program:
 - Initial Denaturation: 95°C for 3-5 minutes.
 - 40 Cycles:





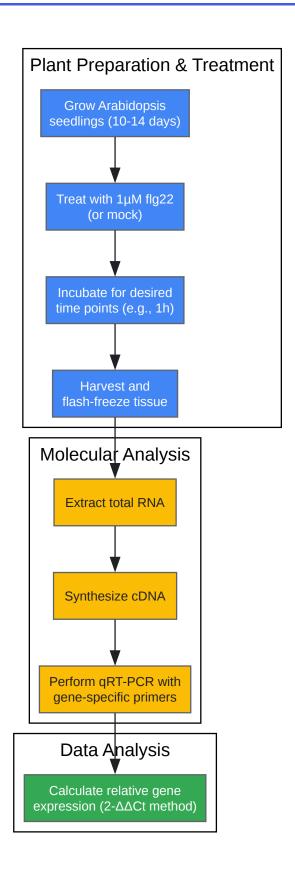


- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 30-60 seconds.
- Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

• Data Analysis:

- Determine the cycle threshold (Ct) values for your target genes (e.g., WRKY29, FRK1)
 and a stable reference gene (e.g., UBQ5, EF1α).
- \circ Calculate the relative gene expression using the 2- $\Delta\Delta$ Ct method. This involves normalizing the Ct value of the target gene to the reference gene (Δ Ct) and then comparing the Δ Ct of the flg22-treated sample to the mock-treated sample ($\Delta\Delta$ Ct).





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Caption: Workflow for flg22 treatment and gene expression analysis.



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